molecular formula C26H23NO5 B6525157 ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate CAS No. 929513-05-3

ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate

Cat. No.: B6525157
CAS No.: 929513-05-3
M. Wt: 429.5 g/mol
InChI Key: XDJCTZUBFPMTKZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with ethoxy and phenyl substitutions, making it a subject of interest for various chemical and pharmacological studies.

Mechanism of Action

Mode of Action

Benzofuran compounds, which this molecule is a derivative of, are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving phenol derivatives and acyl chlorides under acidic conditions.

    Substitution Reactions: The ethoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl₃) to facilitate the substitution.

    Amidation: The amido group is introduced via an amidation reaction, where an amine reacts with an ester or acid chloride derivative of the benzofuran compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amido group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Catalysts like AlCl₃ or FeCl₃ are used for electrophilic substitutions, while nucleophilic substitutions may require bases like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and phenyl groups enhance its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.

Biological Activity

Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate is a complex organic compound belonging to the benzofuran family, characterized by its unique structural features that include an ethyl ester, an amide group, and a phenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H23NO4\text{C}_{20}\text{H}_{23}\text{N}\text{O}_4

This structure indicates the presence of various functional groups that may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential pathways related to anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoateInhibits bacterial growth
Benzofuran derivativesBroad-spectrum antimicrobial effects

These findings suggest that this compound may possess similar properties, warranting further exploration.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast cancer)15
HCC (hepatocellular carcinoma)10

These studies suggest that this compound may exhibit selective cytotoxicity towards tumor cells while sparing normal cells.

Anti-inflammatory Effects

Compounds in this class have shown promise in reducing inflammation. The modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in related studies. A comparative analysis of several benzofuran derivatives indicates:

CompoundEffect on CytokinesReference
ZardaverineReduces TNF-alpha levels significantly
Ethyl derivativesPotentially similar anti-inflammatory effects anticipated

Case Studies

Several case studies have highlighted the biological activities of benzofuran derivatives:

  • Study on Antiviral Activity : A study evaluated the antiviral potential of various benzofuran derivatives against SARS-CoV-2, revealing promising binding affinities with viral proteins, suggesting a mechanism for inhibiting viral replication .
  • Antitumor Activity Assessment : Research into the effects of benzofuran compounds on different cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis, particularly in breast and liver cancer models .

Properties

IUPAC Name

ethyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-3-30-18-14-15-22-20(16-18)23(24(32-22)17-10-6-5-7-11-17)25(28)27-21-13-9-8-12-19(21)26(29)31-4-2/h5-16H,3-4H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCTZUBFPMTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C(=O)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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